Des(isopropoxyethyl) Bisoprolol-d7

Description

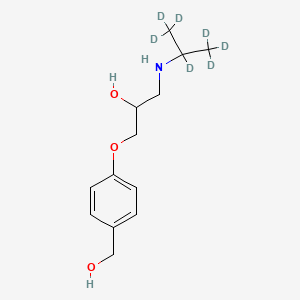

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO3 |

|---|---|

Molecular Weight |

246.35 g/mol |

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(hydroxymethyl)phenoxy]propan-2-ol |

InChI |

InChI=1S/C13H21NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,10,12,14-16H,7-9H2,1-2H3/i1D3,2D3,10D |

InChI Key |

XWWMQUXRXOEXDS-SVMCCORHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CO)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CO)O |

Origin of Product |

United States |

Synthetic Pathways and Advanced Chemical Characterization of Des Isopropoxyethyl Bisoprolol D7

Strategies for the Directed Synthesis of Deuterated Bisoprolol (B1195378) Derivatives

The creation of deuterated molecules like Des(isopropoxyethyl) Bisoprolol-d7 involves precise chemical strategies to ensure the accurate placement of deuterium (B1214612) atoms.

Deuterium Incorporation Methodologies in Organic Synthesis

The introduction of deuterium into organic molecules is a well-established field with various methodologies. snnu.edu.cnresearchgate.net A common and efficient method is hydrogen isotope exchange (HIE), where hydrogen atoms are swapped for deuterium. snnu.edu.cn This can be achieved through several approaches:

Catalytic Exchange: Transition metal catalysts, such as palladium, are often employed to facilitate the exchange of hydrogen for deuterium. researchgate.netassumption.edu For instance, palladium on nanosheets can catalyze the replacement of aryl chlorides with deuterium from D₂O. assumption.edu

Metal-Free Approaches: Recent advancements include metal-free methods for aromatic HIE, which can utilize photoexcitation in deuterated solvents like hexafluoroisopropanol (HFIP‐d1). researchgate.net

Deuterium Gas: Direct treatment with deuterium gas (D₂) is a classical method for introducing deuterium, often in the presence of a catalyst. snnu.edu.cn

Deuterated Reagents: The use of deuterated reagents, such as deuterated acetic acid ([D1]- and [D4]-acetic acid), provides another route for targeted deuterium incorporation. researchgate.net

These methods allow for site-selective deuteration, which is crucial for creating specific isotopically labeled compounds. snnu.edu.cn

Precursor Design and Derivatization Approaches for Bisoprolol Analogs

The synthesis of bisoprolol and its analogs, including deuterated versions, relies on carefully designed precursor molecules. The synthesis of bisoprolol itself can start from p-hydroxybenzylalcohol, which is reacted with 2-isopropyl ethanol (B145695) to form 4-[(2-isopropoxyethoxy)methyl]phenol. google.com This intermediate is then reacted with epichlorohydrin (B41342) and subsequently with isopropylamine (B41738) to yield bisoprolol. google.com

For this compound, the synthesis would logically start with a deuterated precursor. The "Des(isopropoxyethyl)" part of the name indicates the absence of the isopropoxyethyl group, suggesting a precursor like 1-(4-(hydroxymethyl)phenoxy)-3-(isopropylamino)propan-2-ol. clinisciences.comsigmaaldrich.com The "-d7" signifies the presence of seven deuterium atoms. A plausible synthetic strategy would involve the use of a deuterated isopropylamine or other deuterated starting materials in a synthetic route analogous to that of unlabeled bisoprolol derivatives. google.commdpi.com The synthesis of related bisoprolol derivatives, such as N-acetyl and N-formyl bisoprolol, has been achieved through acetylation and formylation reactions of the parent compound, demonstrating the feasibility of derivatization. nih.govresearchgate.netnih.gov

Advanced Spectroscopic and Chromatographic Elucidation of Structural Features and Isotopic Purity

Confirming the structure and isotopic purity of this compound requires a suite of advanced analytical techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. In the context of deuterated compounds, both proton (¹H) NMR and deuterium (²H or D) NMR are invaluable.

¹H NMR: In ¹H NMR, the replacement of hydrogen with deuterium leads to the disappearance of signals at the corresponding chemical shifts, confirming the location of deuteration. studymind.co.uk Deuterated solvents are commonly used in ¹H NMR to avoid interfering solvent signals. studymind.co.uk

²H NMR: Deuterium NMR is used to directly observe the deuterium nuclei. wikipedia.org A strong peak in the ²H NMR spectrum confirms the presence and effectiveness of deuteration. wikipedia.org While it has a similar chemical shift range to ¹H NMR, the resolution is often poorer. wikipedia.org For highly deuterated compounds (over 98 atom% D), ²H NMR is particularly useful as the residual proton signals in ¹H NMR become very weak. sigmaaldrich.com

Quantitative ²H NMR, under appropriate experimental conditions, can be used to determine the percentage of deuterium enrichment. sigmaaldrich.com

Table 1: Key NMR Techniques for Analyzing Deuterated Compounds

| NMR Technique | Application in Analyzing this compound | Expected Outcome |

|---|---|---|

| ¹H NMR | Structural confirmation and identification of deuteration sites. | Absence of proton signals at the seven deuterated positions. |

| ²H NMR | Direct detection and quantification of deuterium. | Strong signals corresponding to the seven deuterium atoms, confirming isotopic enrichment. wikipedia.org |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis, including Hydrogen/Deuterium (H/D) Exchange MS

HRMS provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition. For this compound, HRMS would confirm the molecular formula C₁₃H₁₄D₇NO₃ and a molecular weight of approximately 246.35. pharmaffiliates.com

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of molecules. In the case of bisoprolol, electrospray ionization (ESI) in positive ion mode typically shows a protonated molecular ion [M+H]⁺. researchgate.net Fragmentation of this ion provides structural information. For example, studies on bisoprolol have identified characteristic fragments that can be used to elucidate the structure of related compounds. researchgate.net Comparing the fragmentation pattern of this compound to its non-deuterated counterpart would reveal shifts in fragment masses corresponding to the deuterated positions, further confirming the structure.

Hydrogen/Deuterium (H/D) exchange mass spectrometry is a technique that can provide information about the number and location of exchangeable hydrogens in a molecule.

Table 2: HRMS Data for Bisoprolol and its Derivatives

| Compound | Molecular Formula | Molecular Weight (approx.) | Key Fragmentation Ions (m/z) |

|---|---|---|---|

| Bisoprolol | C₁₈H₃₁NO₄ | 325.45 | 326.3 [M+H]⁺, 116.3 researchgate.net |

| Des(isopropoxyethyl) Bisoprolol | C₁₃H₂₁NO₃ | 239.31 | - |

| This compound | C₁₃H₁₄D₇NO₃ | 246.35 pharmaffiliates.com | Expected [M+D]⁺ and shifted fragment ions |

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. mdpi.com The absorption of infrared radiation causes molecular vibrations at specific frequencies, resulting in a characteristic spectrum.

For this compound, the FTIR spectrum would be expected to show characteristic peaks for the hydroxyl (-OH), amine (-NH), and ether (C-O-C) functional groups. The C-D (carbon-deuterium) stretching vibrations would appear at lower frequencies (around 2100-2200 cm⁻¹) compared to C-H stretches (around 2800-3000 cm⁻¹), providing direct evidence of deuteration. The synthesis of N-acetyl and N-formyl bisoprolol derivatives was confirmed by the appearance of a C=O characteristic peak in their FTIR spectra, highlighting the utility of this technique in characterizing derivatives. royalsocietypublishing.org

Advanced Chromatographic Purity Assessment and Stereochemical Purity (e.g., Chiral HPLC)

The comprehensive analysis of this compound, a deuterated analogue of a known Bisoprolol impurity, necessitates advanced chromatographic techniques to ascertain both its chemical and stereochemical purity. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for these assessments, offering the resolution required to separate the main compound from trace impurities and its stereoisomers.

The chemical purity of related compounds, such as Bisoprolol Impurity A, has been successfully determined using HPLC, achieving high purity levels of up to 99.5%. scispace.com The purification process for this impurity often involves crystallization of its fumarate (B1241708) salt, which effectively removes unreacted starting materials and other process-related impurities. scispace.com The final purity is then confirmed by HPLC analysis. scispace.com For this compound, similar HPLC methods would be employed to quantify its purity, ensuring the absence of non-deuterated species and other synthetic by-products.

Given that this compound possesses a chiral center at the 2-propanol moiety, just like the parent drug Bisoprolol, the assessment of its stereochemical purity is critical. Beta-blockers are chiral compounds where enantiomers can exhibit different biological activities; one enantiomer may be active while the other is inactive or potentially harmful. nih.gov Chiral HPLC methods are indispensable for separating and quantifying these enantiomers.

Research has demonstrated successful chiral separation of bisoprolol enantiomers using a Chirobiotic V column. nih.govnih.gov This method can be adapted for the stereochemical purity analysis of this compound. The established method utilizes a mobile phase consisting of methanol, acetic acid, and triethylamine, which has proven effective for the enantioseparation of several beta-blockers. nih.govnih.gov The validation of such a method for this compound would involve assessing linearity, recovery, and the limits of detection and quantification for each enantiomer. nih.govnih.gov

The following tables summarize typical conditions and findings from chiral HPLC analysis of the parent compound, which are directly applicable to the analysis of its deuterated analog.

Table 1: Chiral HPLC Method for Bisoprolol Enantiomer Separation

| Parameter | Value |

|---|---|

| Column | Chirobiotic V |

| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100/0.20/0.15 v/v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 45 °C |

Data sourced from studies on the chiral separation of beta-blockers. nih.govnih.gov

Table 2: Performance Data for Chiral HPLC Method of Bisoprolol

| Parameter | (S)-Bisoprolol | (R)-Bisoprolol |

|---|---|---|

| Limit of Detection (LOD) | 0.025 µg/mL | 0.026 µg/mL |

| Limit of Quantification (LOQ) | 0.075 µg/mL | 0.075 µg/mL |

| Linearity Range | 0.075 - 5 µg/mL | 0.075 - 5 µg/mL |

| Correlation Coefficient (r²) | > 0.998 | > 0.998 |

Data reflects the method's validation for bisoprolol enantiomers. nih.govnih.gov

The application of these advanced chromatographic techniques is fundamental to guaranteeing the quality and reliability of this compound as a reference standard in pharmaceutical analysis and metabolic studies.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Bisoprolol |

| Bisoprolol Fumarate |

| Des(isopropoxyethyl) Bisoprolol |

| Bisoprolol Impurity A |

| (S)-Bisoprolol |

| (R)-Bisoprolol |

| p-hydroxybenzyl alcohol |

| Epichlorohydrin |

| Isopropylamine |

| Metoprolol |

| Acebutolol |

| Atenolol |

| Labetalol |

| (S)-propranolol |

| (R)-propranolol |

| Fumaric Acid |

| Methanol |

| Acetic Acid |

Development and Validation of Advanced Analytical Methodologies for Des Isopropoxyethyl Bisoprolol D7

Optimization of Robust Chromatographic-Mass Spectrometric Assays

The coupling of chromatographic separation with mass spectrometric detection offers unparalleled selectivity and sensitivity, making it the technique of choice for the analysis of pharmaceutical compounds and their metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the trace analysis of Des(isopropoxyethyl) Bisoprolol-d7 in various biological and pharmaceutical samples. The development of a sensitive and specific LC-MS/MS method involves the careful optimization of several key parameters.

For the analysis of the parent compound, Bisoprolol (B1195378), reversed-phase chromatography is commonly employed. A typical method utilizes a C18 column to achieve efficient separation. nih.govresearchgate.netresearchgate.net The mobile phase often consists of an aqueous component, such as a phosphate (B84403) buffer or formic acid solution, and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.netpharmascholars.com The gradient or isocratic elution is optimized to ensure a short run time while maintaining good peak shape and resolution from potential interferences. For instance, a mobile phase of acetonitrile and a 10 mM phosphate buffer (pH 2.8) has been successfully used. researchgate.net

The mass spectrometric detection is typically performed using an electrospray ionization (ESI) source operating in positive ion mode, which is well-suited for the analysis of basic compounds like Bisoprolol and its derivatives. Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For this compound, the precursor and product ions would be selected based on its specific mass-to-charge ratio, which will be higher than that of the non-deuterated form due to the presence of seven deuterium (B1214612) atoms.

Table 1: Representative LC-MS/MS Method Parameters for Bisoprolol Analysis

| Parameter | Condition |

| Chromatographic Column | C18 (e.g., 100 x 4.6 mm, 3.5 µm) researchgate.net |

| Mobile Phase | Acetonitrile : 10 mM Phosphate Buffer (pH 2.8) researchgate.net |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

This table presents typical parameters for the analysis of Bisoprolol, which would be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) presents an alternative approach for the analysis of this compound, particularly after derivatization to increase its volatility. Derivatization is a crucial step as compounds like Bisoprolol and its metabolites are not sufficiently volatile for direct GC analysis.

A validated GC-MS method for the determination of Bisoprolol in human bone has been reported, which can be adapted for the analysis of its metabolites. nih.gov This method involves derivatization of the analyte to make it amenable to gas chromatography. The separation is achieved on a fused silica (B1680970) capillary column, and the detection is carried out in the selected-ion-monitoring (SIM) mode for enhanced sensitivity. nih.gov For this compound, specific ions corresponding to its deuterated structure would be monitored.

Sample Preparation Techniques for Complex Biological and Pharmaceutical Matrices

The complexity of biological and pharmaceutical matrices necessitates efficient sample preparation to remove interfering substances and concentrate the analyte of interest. Several techniques have been successfully applied for the extraction of Bisoprolol from matrices such as plasma, which are directly applicable to this compound.

Liquid-Liquid Extraction (LLE): This is a common technique where the sample is partitioned between two immiscible liquid phases. For Bisoprolol, LLE has been used to extract the drug from plasma samples. researchgate.net

Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction compared to LLE. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. SPE has been widely used for the extraction of Bisoprolol from biological fluids. nih.gov

Protein Precipitation: This is a simpler and faster technique where a protein-precipitating agent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is injected into the chromatographic system.

The choice of sample preparation technique depends on the nature of the matrix, the required sensitivity, and the analytical method being used.

Rigorous Validation of Developed Analytical Methods in Accordance with Bioanalytical Guidelines

The validation of analytical methods is a critical step to ensure their reliability and accuracy for their intended purpose. The validation process is conducted in accordance with international bioanalytical guidelines, such as those from the FDA and EMA.

Specificity, Selectivity, and Interference Studies

Specificity and selectivity are assessed to ensure that the method can unequivocally measure the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. This is typically evaluated by analyzing blank samples from different sources to check for any interfering peaks at the retention time of the analyte and the internal standard. For this compound, which is a deuterated compound, the mass spectrometric detection provides a high degree of selectivity, minimizing the risk of interference.

Determination of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The linearity is determined by analyzing a series of calibration standards over a defined concentration range. For Bisoprolol, linearity has been established over various concentration ranges, for example, from 20 to 200 µg/ml. pensoft.net A linear relationship is typically demonstrated by a correlation coefficient (r²) close to 1.0.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For a published HPLC method for Bisoprolol, the LOD and LOQ were found to be approximately 0.003 mg/ml and 0.032 mg/ml, respectively. pensoft.net

Table 2: Representative Validation Parameters for a Bisoprolol HPLC Method

| Validation Parameter | Result |

| Linearity Range | 20 - 200 µg/ml pensoft.net |

| Correlation Coefficient (r²) | > 0.999 pensoft.net |

| Limit of Detection (LOD) | ~ 0.003 mg/ml pensoft.net |

| Limit of Quantification (LOQ) | ~ 0.032 mg/ml pensoft.net |

This table presents typical validation data for Bisoprolol analysis, which would serve as a benchmark for methods developed for this compound.

Assessment of Precision, Accuracy, and Recovery

The validation of an analytical method is crucial to ensure its reliability for the intended application. For this compound, when used in quantitative analysis, the precision, accuracy, and recovery of the method must be thoroughly assessed. These parameters are fundamental to demonstrating that the method is fit for purpose, providing dependable data for bioanalytical studies. karger.comajpsonline.com

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. au.dk It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is assessed at two levels:

Intra-assay precision (Repeatability): This is determined by analyzing replicate quality control (QC) samples at multiple concentration levels (low, medium, and high) within a single analytical run.

Inter-assay precision (Intermediate Precision): This is assessed by analyzing the same QC samples over several days, often by different analysts or using different equipment, to determine the variability between runs. karger.comau.dk

According to regulatory guidelines, the precision at each concentration level should not exceed 15% of the CV, except for the lower limit of quantification (LLOQ), where a CV of up to 20% is acceptable. karger.comau.dk

Accuracy refers to the closeness of the mean test results to the true or accepted reference value. au.dk It is expressed as the percentage of the nominal concentration. Accuracy is determined by analyzing replicate QC samples with known concentrations and comparing the measured concentration to the theoretical value. The mean value should be within ±15% of the nominal value for most concentrations, and within ±20% for the LLOQ. karger.comfda.gov

Recovery is the extraction efficiency of an analytical method, representing the proportion of the analyte that is successfully recovered from the biological matrix during the sample preparation process. ajpsonline.com While 100% recovery is not essential, it must be consistent, precise, and reproducible. ajpsonline.comau.dk Recovery is determined by comparing the analytical response of extracted samples to the response of unextracted standards that represent 100% recovery. ajpsonline.com

Illustrative Data for Method Validation:

The following tables present illustrative data for the assessment of precision, accuracy, and recovery of an analytical method for this compound.

Table 1: Illustrative Intra- and Inter-Assay Precision and Accuracy | QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=5) | Inter-Assay (n=15, 3 runs) | | :--- | :--- | :--- | :--- | | | | Mean Conc. (ng/mL) ± SD | CV (%) | Accuracy (%) | Mean Conc. (ng/mL) ± SD | CV (%) | Accuracy (%) | | LLOQ | 1.0 | 1.05 ± 0.12 | 11.4 | 105.0 | 1.08 ± 0.15 | 13.9 | 108.0 | | Low | 2.5 | 2.45 ± 0.21 | 8.6 | 98.0 | 2.55 ± 0.24 | 9.4 | 102.0 | | Medium | 50 | 51.5 ± 3.1 | 6.0 | 103.0 | 49.5 ± 4.1 | 8.3 | 99.0 | | High | 150 | 147.0 ± 9.5 | 6.5 | 98.0 | 153.0 ± 11.2 | 7.3 | 102.0 |

Table 2: Illustrative Recovery Data

| QC Level | Nominal Conc. (ng/mL) | Mean Response (Extracted) | Mean Response (Unextracted) | Recovery (%) | CV (%) (n=5) |

|---|---|---|---|---|---|

| Low | 2.5 | 78,500 | 91,300 | 86.0 | 7.5 |

| Medium | 50 | 1,550,000 | 1,780,000 | 87.1 | 5.8 |

Evaluation of Analytical Method Stability and Robustness

Stability assessment ensures that the analyte and the internal standard, such as this compound, remain unchanged in a given matrix for the duration of the sample handling and analysis process. ut.ee Stability studies are crucial to confirm that the measured concentration reflects the true concentration at the time of sample collection. These evaluations typically include:

Bench-top stability: To assess the stability of the analyte in the matrix at room temperature for a period that mimics the sample preparation time. ut.ee

Freeze-thaw stability: To evaluate the impact of repeated freezing and thawing cycles on the analyte concentration.

Long-term stability: To determine the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period. ut.ee

Autosampler stability: To check for degradation of the processed samples while they are in the autosampler waiting for injection. chromforum.org

For each stability test, the mean concentration of the stored samples is compared to that of freshly prepared samples, and the difference should generally not exceed 15%. ut.ee

Robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. ut.ee It provides an indication of the method's reliability during normal usage. resolian.com Robustness testing is typically performed during the late stages of method development. propharmagroup.com For a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, parameters that may be intentionally varied include:

pH of the mobile phase

Mobile phase composition

Different chromatography columns (e.g., different batches or suppliers)

Flow rate

The results of the robustness study are used to identify which parameters need to be strictly controlled to ensure the method's performance. ut.ee

Table 3: Illustrative Bench-Top Stability of this compound in Plasma at Room Temperature

| QC Level | Nominal Conc. (ng/mL) | Mean Conc. at 0 hours (ng/mL) | Mean Conc. after 6 hours (ng/mL) | Stability (%) |

|---|---|---|---|---|

| Low | 2.5 | 2.48 | 2.45 | 98.8 |

Table 4: Illustrative Robustness Study of an LC-MS/MS Method

| Parameter | Variation | Low QC Recovery (%) | High QC Recovery (%) | Retention Time Shift (min) |

|---|---|---|---|---|

| Mobile Phase pH | 3.0 (Nominal) | 101.2 | 99.5 | 4.5 |

| 2.8 | 98.9 | 97.8 | 4.7 | |

| 3.2 | 102.5 | 101.8 | 4.3 | |

| Flow Rate (mL/min) | 0.4 (Nominal) | 100.5 | 101.1 | 4.5 |

| 0.38 | 99.8 | 102.3 | 4.7 |

Application as an Internal Standard in Quantitative Bioanalytical Chemistry

This compound is a deuterated analog of a bisoprolol metabolite, making it an ideal internal standard (IS) for quantitative bioanalytical methods. hpst.cznumberanalytics.com In techniques like LC-MS/MS, an internal standard is added at a known concentration to all samples, including calibration standards and quality controls. numberanalytics.com Its primary role is to compensate for variations that can occur during sample preparation, such as extraction losses, and during instrumental analysis, such as fluctuations in injection volume and ionization efficiency. hpst.cz Because a stable isotope-labeled internal standard (SIL-IS) like this compound is chemically almost identical to the analyte, it is expected to behave similarly throughout the entire analytical process, thus ensuring high accuracy and precision in the final measurement. chromatographyonline.com

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for highly accurate and precise quantification of analytes in complex matrices. rsc.orgwikipedia.org It is considered a primary ratio method of measurement. rsc.orgup.ac.za The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte (the internal standard, in this case, this compound) to the sample. wikipedia.org This isotopically labeled standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (deuterium in this case). nih.govspectroscopyonline.com

After the addition of the internal standard, the sample is homogenized, ensuring that the analyte and the standard are thoroughly mixed. osti.gov During the subsequent analysis by mass spectrometry, the instrument distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. The concentration of the analyte in the original sample is then calculated based on the measured ratio of the signal from the native analyte to that of the isotopically labeled internal standard. wikipedia.org

A key advantage of IDMS is that the accuracy of the measurement depends on the ratio of the two signals, rather than the absolute signal intensity of the analyte. wikipedia.org This ratio remains constant even if there are variations in sample recovery during preparation or fluctuations in instrument response, as both the analyte and the internal standard are affected proportionally. rsc.org This makes IDMS a highly robust and reliable method for quantitative analysis. rsc.org

Strategies for Mitigating Cross-Signal Contribution from Deuterated Standards

A potential challenge when using stable isotope-labeled internal standards is the phenomenon of "cross-talk" or isotopic interference. nih.govresearchgate.net This occurs when the signal from the analyte contributes to the signal of the internal standard, or vice versa. nih.gov For deuterated standards like this compound, this can happen if the isotopic purity of the standard is not high enough, or if the natural isotopic abundance of the analyte leads to a signal at the m/z of the internal standard. researchgate.netnih.gov This is more pronounced for compounds with higher molecular weights or at high analyte-to-internal standard concentration ratios. nih.gov Such interference can lead to non-linear calibration curves and biased quantitative results. nih.govnih.gov

Several strategies can be employed to mitigate cross-signal contributions:

Sufficient Mass Difference: Ensuring a sufficient mass difference between the analyte and the internal standard can help minimize interference. A mass difference of 3 or more atomic mass units (amu) is often recommended to reduce the likelihood of overlap from naturally occurring isotopes. chromatographyonline.com

Isotopic Purity Assessment: The isotopic purity of the deuterated internal standard should be verified. The standard should have a very low percentage of the unlabeled analyte. nih.gov

Chromatographic Separation: If the interference is from an impurity rather than isotopic overlap, optimizing the chromatographic conditions to separate the interfering species from the analyte and internal standard can resolve the issue. chromatographyonline.com

Appropriate Concentration of Internal Standard: The concentration of the internal standard should be carefully chosen. Using a higher concentration of the internal standard can sometimes diminish the relative contribution of the cross-signal from a high-concentration analyte. nih.gov

Monitoring Less Abundant Isotopes: In some cases, it is possible to monitor a less abundant, higher mass isotope of the internal standard that is free from interference from the analyte's isotopic distribution. nih.gov

Mathematical Correction: Nonlinear calibration models can be used to correct for predictable isotopic contributions, although this approach is more complex. nih.gov

By carefully considering these factors during method development and validation, the risk of cross-signal interference can be minimized, ensuring the accuracy and reliability of the quantitative results obtained using this compound as an internal standard.

Investigation of Metabolic and Biotransformation Pathways Non Clinical Context

In Vitro Metabolic Fate Studies of Des(isopropoxyethyl) Bisoprolol-d7

In vitro studies are fundamental in elucidating the metabolic profile of a compound. For this compound, these studies would typically involve assessments of its stability in the presence of liver enzymes and identification of the metabolic pathways it undergoes. While direct studies on this compound are not extensively available in public literature, the metabolic fate of its parent compound, bisoprolol (B1195378), provides significant insights.

Hepatic Microsomal Stability and Metabolite Profiling

Hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes, are a standard in vitro tool to assess metabolic stability. evotec.com The stability of a compound in this system is a key indicator of its potential for hepatic clearance in the body. nih.gov For the parent compound, bisoprolol, studies have shown that it undergoes hepatic metabolism, although a significant portion is also cleared unchanged by the kidneys. nih.gov

The process involves incubating the test compound with liver microsomes and a necessary cofactor, such as NADPH, to initiate enzymatic reactions. evotec.com The disappearance of the parent compound over time provides a measure of its intrinsic clearance. evotec.com Metabolite profiling in this system would aim to identify the products formed from the biotransformation of this compound.

Table 1: Hypothetical Hepatic Microsomal Stability of this compound

| Parameter | Value |

| Test System | Pooled Human Liver Microsomes |

| Incubation Time | 0, 15, 30, 45, 60 min |

| Half-Life (t½) | Data not available |

| Intrinsic Clearance (CLint) | Data not available |

Note: This table is illustrative as specific data for this compound is not publicly available. The stability would be expected to be similar to that of the non-deuterated metabolite.

Role of Cytochrome P450 (CYP) Isoforms in Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs. Identifying the specific CYP isoforms involved in the biotransformation of a compound is crucial for predicting potential drug-drug interactions. For bisoprolol, the parent compound, in vitro studies using human recombinant CYP isoforms have identified CYP2D6 and CYP3A4 as the primary enzymes responsible for its oxidation. nih.govnih.gov CYP2D6 has been shown to metabolize bisoprolol in a stereoselective manner, while CYP3A4 does not exhibit such selectivity. nih.gov It is highly probable that the biotransformation of Des(isopropoxyethyl) Bisoprolol would also be mediated by these same CYP isoforms.

Table 2: Cytochrome P450 Isoforms Involved in the Metabolism of the Parent Compound, Bisoprolol

| CYP Isoform | Role in Metabolism | Stereoselectivity | Reference |

| CYP2D6 | Major contributor to oxidation | Yes (R > S) | nih.govnih.gov |

| CYP3A4 | Contributor to oxidation | No | nih.govnih.gov |

Identification of Potential Metabolic Pathways (e.g., O-dealkylation, hydroxylation)

The primary metabolic pathways for bisoprolol involve O-dealkylation and subsequent oxidation to form corresponding carboxylic acids. nih.gov Given that Des(isopropoxyethyl) Bisoprolol is itself a product of the O-deisopropoxyethylation of bisoprolol, its further metabolism would likely involve other pathways. Hydroxylation of the aromatic ring or further oxidation are plausible subsequent metabolic steps. The specific metabolic pathways for this compound would need to be confirmed through dedicated metabolite identification studies.

Biotransformation and Pharmacokinetic Assessment in Preclinical Animal Models (Non-Human)

Preclinical animal models are essential for understanding the in vivo biotransformation and pharmacokinetic properties of a compound before it can be considered for human studies.

Isotopic Tracing for Metabolite Identification in Animal Tissues and Biological Fluids

The use of isotopically labeled compounds, such as this compound, is a powerful technique in metabolic research. The deuterium (B1214612) atoms serve as a stable isotopic label, allowing for the differentiation of the compound and its metabolites from endogenous molecules in complex biological matrices like plasma, urine, and tissue homogenates. nih.govbiorxiv.orgresearchgate.net Mass spectrometry-based methods can then be used to trace the metabolic fate of the labeled compound, facilitating the identification of novel metabolites. nih.govbiorxiv.org For instance, studies with 14C-labeled bisoprolol have been instrumental in determining its absorption, distribution, metabolism, and excretion profiles in various animal species. nih.gov

Comparative Metabolic Profiling Across Preclinical Species

Significant interspecies differences can exist in drug metabolism. Therefore, comparative metabolic profiling across different preclinical species is a critical step in drug development. Studies on bisoprolol have revealed species-specific differences in its metabolism. For example, the extent of bisoprolol excreted unchanged in urine varies significantly between humans (50-60%), dogs (30-40%), and rats and monkeys (~10%). nih.gov Furthermore, the stereoselective metabolism of bisoprolol enantiomers differs between dogs and humans, which is attributed to species differences in the stereoselectivity of the CYP3A subfamily. nih.gov Such comparative studies for this compound would be necessary to select the most appropriate animal model for predicting its metabolic profile in humans.

Table 3: Comparative Excretion of the Parent Compound, Bisoprolol, in Various Species

| Species | Unchanged Drug in Urine (% of Dose) | Reference |

| Human | 50-60% | nih.gov |

| Dog | 30-40% | nih.gov |

| Rat | ~10% | nih.gov |

| Monkey | ~10% | nih.gov |

Pharmacological and Mechanistic Studies Non Clinical and in Vitro Focus

Receptor Binding Affinity and Selectivity Studies (In Vitro)

In vitro studies on Des(isopropoxyethyl) Bisoprolol-d7, or its non-deuterated equivalent, are not available in published literature. The general consensus from extensive research on the parent drug, Bisoprolol (B1195378), is that its metabolites are devoid of significant pharmacological activity. medex.com.bdnih.govdrugs.com This strongly implies a lack of meaningful affinity for adrenergic or other receptors.

Adrenergic Receptor Profiling (e.g., Beta-1, Beta-2)

Direct adrenergic receptor profiling data for Des(isopropoxyethyl) Bisoprolol is not documented. The parent compound, Bisoprolol, is known for its high selectivity for β1-adrenergic receptors over β2-receptors. nih.govnih.govdrugbank.com This selectivity is a cornerstone of its clinical efficacy and safety profile. nih.govnih.gov However, metabolites resulting from the hepatic metabolism of Bisoprolol are considered inactive. drugbank.comnih.govfrontiersin.org Therefore, it is inferred that this compound would not exhibit significant binding affinity for either β1- or β2-adrenergic receptors.

For context, the receptor selectivity of the parent compound, Bisoprolol, compared to other beta-blockers is well-documented.

| Compound | β1-Selectivity Ratio (β2/β1 Affinity) | Reference |

|---|---|---|

| Bisoprolol | 75 | researchgate.net |

| Bisoprolol | 34.7 | nih.gov |

| Atenolol | 35 | researchgate.net |

| Betaxolol | 35 | researchgate.net |

| Propranolol (Non-selective) | 0.59 | nih.gov |

Competitive Binding Assays with Parent Bisoprolol

There are no published competitive binding assays investigating the displacement of Bisoprolol from its target receptors by this compound. Given the established lack of pharmacological activity of Bisoprolol's metabolites, such an experiment would be expected to show negligible competition. nih.govdrugs.com The S(-) enantiomer of the parent drug, Bisoprolol, is responsible for the vast majority of its beta-blocking activity. drugs.commdpi.com

Cellular Pharmacodynamics and Signaling Pathway Investigations (In Vitro)

Consistent with the lack of receptor affinity, there is no evidence to suggest that this compound modulates cellular pharmacodynamics or signaling pathways.

Modulation of Downstream Signaling Cascades (e.g., Adenylyl Cyclase Activity)

The mechanism of action for Bisoprolol involves the competitive antagonism of β1-receptors, which blocks the downstream signaling cascade involving G-proteins and adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP). drugbank.comqingmupharm.com As its metabolites are inactive, it follows that this compound would not influence adenylyl cyclase activity or other related signaling pathways. drugbank.commedex.com.bd

Enzyme Inhibition or Modulation Studies (In Vitro)

While the metabolism of Bisoprolol is well-characterized, studies focusing on the potential for its metabolites to inhibit or induce metabolizing enzymes are absent from the literature.

Assessment of Effects on Drug-Metabolizing Enzymes

Bisoprolol is metabolized primarily by the cytochrome P450 (CYP) 3A4 enzyme, with a minor contribution from CYP2D6. drugbank.comnih.govfrontiersin.orgdrugbank.com Studies have shown that the metabolism of Bisoprolol is not stereoselective via CYP3A4, but is stereoselective (R > S) via CYP2D6. drugbank.com Importantly, research indicates that the metabolism of the parent drug Bisoprolol is not sensitive to enzyme inhibition (by cimetidine) or induction (by rifampicin), suggesting a low potential for being a victim of drug-drug interactions. nih.gov However, there is no available in vitro data assessing whether Des(isopropoxyethyl) Bisoprolol or other metabolites act as inhibitors or inducers of CYP enzymes. The general characterization of these metabolites as inactive makes significant enzymatic modulation unlikely. drugs.comnih.gov

| Compound | Primary Metabolizing Enzyme | Effect on Enzymes | Reference |

|---|---|---|---|

| Bisoprolol | CYP3A4 (~95%) | Metabolism is largely unaffected by inducers/inhibitors. | drugbank.commedex.com.bdnih.gov |

| This compound | Not Applicable | No data available; presumed to be inactive. | drugs.comnih.gov |

Potential for Mechanistic Drug-Drug Interactions (In Vitro)

While direct in vitro drug-drug interaction studies on this compound are not available in publicly accessible scientific literature, an assessment of its potential for such interactions can be inferred from the metabolic pathways of its parent compound, bisoprolol. The in vitro metabolic profile of bisoprolol provides critical insights into the enzymes responsible for its biotransformation, which would also be involved in the formation and potential subsequent interactions of its metabolites.

Bisoprolol is primarily metabolized in the liver through oxidative pathways, with cytochrome P450 (CYP) enzymes playing a central role. medex.com.bd Specifically, CYP3A4 is the major enzyme responsible for approximately 95% of its metabolism, while CYP2D6 contributes to a minor extent. medex.com.bddrugbank.commeded101.com The metabolites of bisoprolol, including by inference Des(isopropoxyethyl) Bisoprolol, are generally characterized as polar compounds that are pharmacologically inactive and are eliminated via the kidneys. medex.com.bddrugbank.comnih.gov

Given that the formation of Des(isopropoxyethyl) Bisoprolol would be dependent on the activity of CYP3A4 and to a lesser extent CYP2D6, the potential for drug-drug interactions would primarily revolve around compounds that inhibit or induce these enzymatic pathways.

Table 1: Influence of CYP3A4 Modulators on the Putative Formation of Des(isopropoxyethyl) Bisoprolol

| Modulator Type | Examples | Potential Effect on Des(isopropoxyethyl) Bisoprolol Formation |

| CYP3A4 Inhibitors | Ketoconazole, Itraconazole, Ritonavir, Clarithromycin, Grapefruit Juice meded101.com | Co-administration with strong CYP3A4 inhibitors would be expected to decrease the metabolic clearance of bisoprolol, thereby reducing the formation of its metabolites, including Des(isopropoxyethyl) Bisoprolol. |

| CYP3A4 Inducers | Rifampin, Carbamazepine, Phenobarbital, Phenytoin meded101.comnih.gov | Concurrent use with potent CYP3A4 inducers would likely accelerate the metabolism of bisoprolol, leading to an increased formation of Des(isopropoxyethyl) Bisoprolol and other metabolites. |

Table 2: Influence of CYP2D6 Modulators on the Putative Formation of Des(isopropoxyethyl) Bisoprolol

| Modulator Type | Examples | Potential Effect on Des(isopropoxyethyl) Bisoprolol Formation |

| CYP2D6 Inhibitors | Fluoxetine, Paroxetine, Bupropion meded101.com | As CYP2D6 is a minor pathway for bisoprolol metabolism, the effect of its inhibitors on the overall formation of Des(isopropoxyethyl) Bisoprolol is expected to be minimal. medex.com.bdmeded101.com |

The potential for this compound itself to act as an inhibitor or inducer of metabolic enzymes has not been studied. However, as the known metabolites of bisoprolol are considered pharmacologically inactive, it is generally anticipated that they would have a low propensity to cause clinically significant metabolic drug-drug interactions. medex.com.bddrugbank.com

Furthermore, in vitro studies have investigated the interaction of the parent compound, bisoprolol, with drug transporters. Bisoprolol has been identified as a substrate and inhibitor of P-glycoprotein (P-gp). banglajol.info The absorption and excretion of bisoprolol are also linked to the activity of OATP1A2. frontiersin.org It is plausible that its metabolites could also have some interaction with these transporters, although no specific data is available for this compound.

Role in Pharmaceutical Impurity Profiling and Quality Control of Bisoprolol Drug Substance

Identification and Characterization as a Potential Impurity in Bisoprolol (B1195378) Drug Substance

Des(isopropoxyethyl) Bisoprolol-d7 has been identified as a potential process-related impurity and a degradation product of Bisoprolol. Its presence can indicate inefficiencies in the manufacturing process or instability of the drug substance under certain conditions.

The formation of this compound is often linked to the synthetic route used for Bisoprolol. It can arise from starting materials or intermediates used in the synthesis. For instance, incomplete reactions or side reactions during the synthesis can lead to the formation of this impurity. The specific synthetic pathway of Bisoprolol that may lead to this impurity involves the reaction of 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenol with chloroacetaldehyde (B151913) diethyl acetal, followed by subsequent reactions. If the isopropoxyethanol side chain is not correctly introduced or is cleaved during the synthesis, it can result in the formation of Des(isopropoxyethyl) Bisoprolol. The deuterated version, this compound, serves as an internal standard for its quantification.

To understand the stability of Bisoprolol, stress testing is performed under various conditions as per the International Council for Harmonisation (ICH) guidelines. These studies have shown that Bisoprolol can degrade under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress conditions. Des(isopropoxyethyl) Bisoprolol has been identified as a degradation product under these conditions, particularly under acidic and oxidative stress. The deuterated analog, this compound, is used to accurately track and quantify the formation of this degradant.

| Stress Condition | Potential for Formation of Des(isopropoxyethyl) Bisoprolol |

| Acidic Hydrolysis | Identified as a degradation product. |

| Basic Hydrolysis | Less significant compared to acidic conditions. |

| Oxidative | Identified as a degradation product. |

| Thermal | Potential for formation depending on temperature and duration. |

| Photolytic | Bisoprolol shows some degradation, but this specific impurity is more prominent under hydrolytic and oxidative stress. |

Development and Qualification of Reference Standards for Pharmaceutical Quality Assurance

The availability of well-characterized reference standards is fundamental for the accurate identification and quantification of impurities in pharmaceuticals.

The reference standard for this compound undergoes rigorous testing to establish its purity and identity. This involves a battery of analytical techniques to confirm its chemical structure and assess the level of any impurities.

Techniques for Characterization:

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the position of the deuterium (B1214612) atoms.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the reference material.

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.

Once the purity and identity of the reference material are established, it is qualified and certified for its intended analytical use. This process ensures that the standard is suitable for use in routine quality control testing of Bisoprolol drug substance and drug products. The certificate of analysis for the reference standard will include critical information such as its purity, identity, and recommended storage conditions.

Analytical Strategies for Impurity Quantification and Control

Robust analytical methods are essential for the routine monitoring and control of Des(isopropoxyethyl) Bisoprolol in Bisoprolol.

A common and effective analytical strategy involves the use of a stability-indicating High-Performance Liquid Chromatography (HPLC) method. These methods are designed to separate the active pharmaceutical ingredient (API) from its impurities and degradation products.

Key Features of a Typical HPLC Method:

Column: A reversed-phase column, such as a C18, is often used.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve optimal separation.

Detection: UV detection is commonly used, often at a wavelength where both Bisoprolol and the impurity have significant absorbance.

Internal Standard: this compound is used as an internal standard to improve the accuracy and precision of the quantification of the non-deuterated impurity. The use of a stable isotope-labeled internal standard is considered a gold standard in quantitative analysis due to its similar chemical and physical properties to the analyte, which helps to compensate for variations in sample preparation and instrument response.

| Analytical Technique | Purpose in Impurity Profiling |

| HPLC-UV | Quantification and routine monitoring of the impurity. |

| LC-MS/MS | Identification and structural confirmation of the impurity, especially at trace levels. |

| NMR Spectroscopy | Structural elucidation of the reference standard. |

By implementing these comprehensive analytical strategies, pharmaceutical manufacturers can effectively monitor and control the levels of Des(isopropoxyethyl) Bisoprolol, ensuring that the final Bisoprolol drug product meets the stringent quality and safety standards required by regulatory authorities.

Future Directions and Emerging Research Avenues for Deuterated Bisoprolol Analogs

Advancements in Stereoselective Synthesis of Deuterated Impurities and Metabolites

The synthesis of deuterated compounds, particularly impurities and metabolites, with a high degree of stereoselectivity is a critical area of ongoing research. The precise placement of deuterium (B1214612) atoms in a molecule can significantly influence its metabolic fate, and controlling the stereochemistry is paramount as different enantiomers or diastereomers can exhibit varied pharmacological and toxicological properties.

Recent years have seen considerable progress in the development of methodologies for selective deuterium incorporation. researchgate.net Techniques such as metal-catalyzed hydrogen isotope exchange (HIE) have shown promise. For instance, iridium and rhodium-catalyzed reactions have been effectively used for the stereoselective deuteration of C-H bonds. researchgate.net These methods offer the potential to selectively label specific positions in complex molecules like bisoprolol (B1195378) and its derivatives.

Future research in this area will likely focus on:

Development of Novel Catalysts: Creating more efficient and highly selective catalysts for deuteration will be crucial. This includes exploring earth-abundant metal catalysts to make the processes more sustainable and cost-effective. researchgate.net

Late-Stage Deuteration: Advancing strategies for introducing deuterium at later stages of a synthetic sequence allows for more flexibility and efficiency in creating a diverse range of deuterated analogs. researchgate.net

Enzymatic and Bio-catalytic Methods: Utilizing enzymes to catalyze deuteration reactions could offer unparalleled stereoselectivity, mimicking the biological processes that the drug molecule undergoes in the body.

The ability to synthesize specific deuterated impurities and metabolites of bisoprolol will provide invaluable reference standards for analytical studies, enabling a more accurate characterization of metabolic pathways and the identification of potentially reactive or toxic intermediates.

Integration with Advanced 'Omics' Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding

The advent of 'omics' technologies, including metabolomics and proteomics, provides a powerful toolkit for gaining a comprehensive, systems-level understanding of the biological effects of drugs and their deuterated analogs. nashbio.comnih.gov By integrating these technologies, researchers can move beyond studying isolated pathways and instead analyze the global changes that occur within a biological system upon drug administration.

Metabolomics , the large-scale study of small molecules or metabolites within cells, tissues, or organisms, can be significantly enhanced by the use of deuterated standards. By comparing the metabolic profiles of individuals treated with bisoprolol versus its deuterated analogs, researchers can:

Trace Metabolic Pathways: The deuterium label acts as a tracer, allowing for the unambiguous identification and quantification of drug-related metabolites. nih.gov

Investigate Isotope Effects on Metabolism: Deuteration can alter the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE). Metabolomics can quantify these changes and reveal shifts in metabolic pathways, potentially leading to a reduction in the formation of undesirable metabolites. nih.gov

Identify Novel Biomarkers: Changes in the metabolome following treatment can reveal biomarkers related to drug efficacy or toxicity. nih.gov

Proteomics , the study of the entire set of proteins expressed by a genome, can provide insights into the molecular targets of a drug and its off-target effects. When combined with the study of deuterated analogs, proteomics can help to:

Understand Target Engagement: Assess whether the deuterated analog retains the same binding affinity and interaction with its target protein (the β1-adrenergic receptor for bisoprolol) as the parent drug.

Elucidate Mechanisms of Toxicity: Identify changes in protein expression or post-translational modifications that may be associated with any altered toxicity profile of the deuterated analog. nih.govmaastrichtuniversity.nl

The integration of these 'omics' datasets presents a significant challenge but offers the promise of a holistic view of the pharmacological and toxicological profile of deuterated bisoprolol analogs. nih.gov

Computational Chemistry and Molecular Modeling for Predictive Studies of Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. bioduro.comub.edu These in silico methods can be powerfully applied to the study of deuterated bisoprolol derivatives to predict their properties and guide further experimental work.

Molecular Docking simulations can be used to predict how bisoprolol and its deuterated analogs bind to their target receptor. nih.govnih.gov By calculating the binding energy and analyzing the interactions between the ligand and the protein, researchers can assess whether deuteration is likely to affect the drug's potency. For instance, studies on bisoprolol derivatives have used molecular docking to evaluate their binding to various receptors, including the beta-1 adrenergic receptor. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of a series of deuterated bisoprolol analogs. bioduro.com These models use statistical methods to correlate chemical structure with observed activity or properties, enabling the rapid screening of virtual compounds and the prioritization of candidates for synthesis.

Future directions in this field will likely involve the use of more sophisticated computational approaches, such as quantum mechanics/molecular mechanics (QM/MM) methods, to more accurately model the effects of deuteration on electronic structure and reactivity. bioduro.com These predictive studies can significantly accelerate the design-synthesize-test cycle, leading to the more rapid development of optimized deuterated bisoprolol analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.